molecular formula C13H9NOS B2432453 3-(3-Thienylmethylene)indolin-2-one CAS No. 947265-08-9

3-(3-Thienylmethylene)indolin-2-one

Cat. No.: B2432453
CAS No.: 947265-08-9
M. Wt: 227.28
InChI Key: YBJXUOGWYIYONY-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Thienylmethylene)indolin-2-one” is a chemical compound with the linear formula C13H9NOS . It contains a total of 27 bonds, including 18 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 Thiophene .


Synthesis Analysis

The synthesis of 3-substituted-3-hydroxyindolin-2-ones, which could be related to “this compound”, has been achieved via a one-pot synthesis method. This involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . Another study reported the synthesis of 3-substituted indolin-2-ones as a novel class of tyrosine kinase inhibitors .


Molecular Structure Analysis

The molecular structure of “this compound” includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring. It also contains 1 secondary amide (aliphatic) and 1 Thiophene .


Chemical Reactions Analysis

3-Substituted indolin-2-ones have been designed and synthesized as a novel class of tyrosine kinase inhibitors which exhibit selectivity toward different receptor tyrosine kinases (RTKs) .


Physical and Chemical Properties Analysis

The linear formula of “this compound” is C13H9NOS . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis Techniques

3-(3-Thienylmethylene)indolin-2-one and its derivatives are involved in various synthetic methods. For example, Kiamehr et al. (2015) developed an efficient method to construct 3-formyl-2-thioacetamide-indoles via a one-pot, two-step procedure, involving indolin-2-thiones and isocyanides (Kiamehr, Moghaddam, & Sadeghi Erami, 2015). Similarly, Moghaddam et al. (2009) described a one-pot synthesis of thieno[2,3-b]indole derivatives, involving indolin-2-thiones and cyclohexyl isocyanide (Moghaddam et al., 2009).

Therapeutic Potentials

This compound derivatives exhibit significant biological activities. Chen et al. (2010) synthesized 3-(nitromethylene)indolin-2-one analogues, which showed protective effects against H2O2-induced apoptosis in PC12 cells and cytotoxicity against lung cancer cell lines (Chen, Hao, Sun, & Ding, 2010). Sun et al. (1998) found that 3-substituted indolin-2-ones act as tyrosine kinase inhibitors with selectivity toward different receptor tyrosine kinases, showing potential in treating diseases (Sun et al., 1998).

Applications in Cancer Research

The derivatives of this compound have been explored for their anticancer properties. Karthikeyan et al. (2019) synthesized 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, showing significant anticancer efficacy in ovarian cancer in vitro (Karthikeyan et al., 2019). Additionally, Chaudhari et al. (2021) discussed the synthetic development of indolin-2-one as an antitumor agent, highlighting its potential in cancer treatment (Chaudhari et al., 2021).

Drug Synthesis and Chemical Properties

Bisht et al. (2018) applied the methodology of synthesizing 3-(diphenylmethylene)indolin-2-one derivatives for the synthesis of a bioactive drug TAS-301, showing activity against Plasmodium falciparum (Bisht et al., 2018). The diverse synthesis and applications of these derivatives highlight their versatile chemical properties and potential in drug development.

Mechanism of Action

Target of Action

The primary targets of 3-(3-Thienylmethylene)indolin-2-one are receptor tyrosine kinases (RTKs) . These proteins play a crucial role in the regulation of cellular processes such as cell growth, differentiation, metabolism, and apoptosis . In particular, this compound has been found to exhibit selectivity towards different RTKs .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been designed and synthesized as a novel class of tyrosine kinase inhibitors . These compounds have been evaluated for their relative inhibitory properties against a panel of RTKs in intact cells . By modifying the 3-substituted indolin-2-ones, compounds have been identified which showed selective inhibition of the ligand-dependent autophosphorylation of various RTKs at submicromolar levels in cells .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it has been found to inhibit the nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit mRNA expression . Moreover, it significantly inhibited lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .

Pharmacokinetics

The compound’s high affinity for multiple receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Properties

IUPAC Name

(3Z)-3-(thiophen-3-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-8H,(H,14,15)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJXUOGWYIYONY-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CSC=C3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CSC=C3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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